Aminomethanesulfonic acid

Catalog No.
S1508158
CAS No.
13881-91-9
M.F
CH5NO3S
M. Wt
111.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminomethanesulfonic acid

CAS Number

13881-91-9

Product Name

Aminomethanesulfonic acid

IUPAC Name

aminomethanesulfonic acid

Molecular Formula

CH5NO3S

Molecular Weight

111.12 g/mol

InChI

InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5)

InChI Key

OBESRABRARNZJB-UHFFFAOYSA-N

SMILES

C(N)S(=O)(=O)O

Synonyms

aminomethanesulfonic acid

Canonical SMILES

C(N)S(=O)(=O)O

Origin and Significance

AMSA is not a naturally occurring compound but is readily synthesized in laboratories. Its significance lies in its functionality as a versatile building block for organic synthesis and its ability to interact with other molecules due to its unique structure [].


Molecular Structure Analysis

The key features of AMSA's structure (CH₂NO₃S) include:

  • A central carbon atom bonded to a methyl group (CH₃) and an amine group (NH₂)
  • A sulfonic acid group (SO₃H) attached to the carbon, giving the molecule its acidic character [].

The presence of both an amine and a sulfonic acid group makes AMSA a zwitterion, meaning it carries a positive and negative charge within the same molecule at physiological pH []. This unique structure allows AMSA to participate in various interactions with other molecules.


Chemical Reactions Analysis

Synthesis

AMSA can be synthesized through several methods, including the reaction of formaldehyde with sodium sulfite followed by hydrolysis [].

Other Relevant Reactions

AMSA can act as a reactant in various organic syntheses. Here's an example:

  • Reaction with sodium azide (NaN₃) to form 1-Sulfomethyltetrazole-5-thiol disodium salts, which are crucial intermediates in the production of the antibiotic cefonicid sodium [].
  • AMSA can also be used to functionalize surfaces of materials like single-walled carbon nanotubes (SWCNTs) and metal-organic frameworks (MOFs) to introduce sulfonic acid groups, creating useful nanocomposites.

Decomposition


Physical And Chemical Properties Analysis

  • Molecular Formula: CH₅NO₃S
  • Molecular Weight: 111.12 g/mol []
  • Melting Point: Data on the melting point of AMSA is not readily available in scientific literature.
  • Boiling Point: Similar to the melting point, data on the boiling point is also limited.
  • Solubility: AMSA is likely to be highly soluble in water due to the presence of the charged sulfonic acid group [].
  • Stability: AMSA is expected to be stable under normal laboratory conditions. However, like most organic acids, it may decompose upon exposure to high temperatures or strong oxidizing agents.
  • Toxicity: Detailed data on the toxicity of AMSA is limited. However, as a sulfonic acid, it may cause skin and eye irritation upon contact [].
  • Flammability: AMSA is likely to be non-flammable due to the presence of the sulfonic acid group.
  • Reactivity: AMSA may react with strong oxidizing agents or bases.

Synthesis of Functional Molecules:

AMSA serves as a versatile building block for the synthesis of diverse functional molecules. Researchers utilize AMSA to prepare:

  • 1-Sulfomethyltetrazole-5-thiol disodium salts: These act as key intermediates in the production of the antibiotic cefonicid sodium, highlighting AMSA's role in pharmaceutical research .
  • Tridentate N-(2-hydroxybenzyl)aminomethane sulfonic acid Schiff-base ligand: This ligand exhibits potential applications in coordination chemistry and catalysis due to its ability to form complexes with metal ions .

Surface Functionalization:

AMSA's ability to react with various materials makes it valuable for surface functionalization. Researchers employ AMSA to:

  • Modify single-walled carbon nanotubes (SWCNTs): Introducing sulfonic acid groups onto SWCNT surfaces using AMSA enhances their water dispersibility and compatibility with other materials, facilitating their use in nanocomposite development .
  • Functionalize metal-organic frameworks (MOFs): MOFs decorated with sulfonic acid groups obtained from AMSA exhibit improved catalytic activity and selective adsorption properties, making them attractive for various applications .

Other Potential Applications:

Beyond the specific examples mentioned above, AMSA holds promise for further exploration in various scientific research areas, including:

  • Material science: Tailoring the properties of polymers and other materials by incorporating AMSA.
  • Biomedical research: Investigating the potential of AMSA derivatives for drug discovery and development.
  • Environmental science: Exploring AMSA's role in removing pollutants from water and air.

XLogP3

-4

UNII

OLA224Z482

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13881-91-9
6939-85-1

Wikipedia

Aminomethanesulfonic acid

General Manufacturing Information

Methanesulfonic acid, 1-amino-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types